molecular formula C7H14O3 B1498797 4,4,4-Trimethoxybut-1-ene CAS No. 58070-27-2

4,4,4-Trimethoxybut-1-ene

Cat. No.: B1498797
CAS No.: 58070-27-2
M. Wt: 146.18 g/mol
InChI Key: DJMXIXXFIFAPEC-UHFFFAOYSA-N
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Description

4,4,4-Trimethoxybut-1-ene is a substituted alkene characterized by three methoxy (-OCH₃) groups attached to the terminal carbon of a but-1-ene backbone.

Properties

IUPAC Name

4,4,4-trimethoxybut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5-6-7(8-2,9-3)10-4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMXIXXFIFAPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654450
Record name 4,4,4-Trimethoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58070-27-2
Record name 4,4,4-Trimethoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes mass spectrometry (MS) data for two isomers of 1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (compounds 2a and 2b ) . While these differ from 4,4,4-Trimethoxybut-1-ene in their aromatic substitution and methyl branching, their MS fragmentation patterns provide insights into methoxy-group behavior in alkenes.

Key Structural and Analytical Comparisons
Property This compound (Hypothetical) (Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (2a) (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (2b)
Molecular Formula C₇H₁₂O₃ C₂₀H₂₄O₂ C₂₀H₂₄O₂
Key Functional Groups Terminal alkene, three methoxy groups Central alkene, two 4-methoxyphenyl groups, two methyl groups Central alkene, two 4-methoxyphenyl groups, two methyl groups
Mass Spectrometry (MS) Not available M⁺· at m/z 296 (12%), major fragments at m/z 159, 121 M⁺· at m/z 296 (13%), major fragments at m/z 159, 121
Fragmentation Pathways Hypothetical: Loss of methoxy groups (e.g., -OCH₃) Loss of C₁₀H₁₂O (267 Da), cleavage of C₂H₅ and C₇H₈O (159 Da) Similar to 2a , with minor intensity variations
Insights from MS Data
  • Methoxy Group Stability : In compounds 2a and 2b , methoxy groups on aromatic rings contribute to stable molecular ions (M⁺· at m/z 296) but undergo fragmentation via loss of substituents like C₁₀H₁₂O or C₇H₈O . For this compound, analogous fragmentation (e.g., loss of -OCH₃ groups) might dominate due to the absence of stabilizing aromatic systems.
  • Steric vs.

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